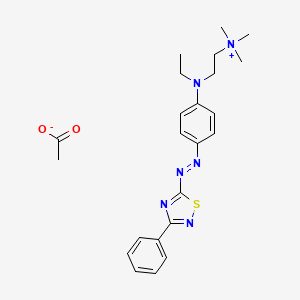

(2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate is a complex organic compound known for its unique structure and properties. This compound features a thiadiazole ring, an azo group, and a trimethylammonium group, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate typically involves multiple steps:

Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,2,4-thiadiazole ring.

Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with a phenylamine derivative to form the azo compound.

Quaternization: The final step involves the quaternization of the amino group with trimethylamine to form the trimethylammonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidized products.

Reduction: Reduction of the azo group can yield amine derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.

Major Products

Oxidation: Oxidized azo derivatives.

Reduction: Amine derivatives.

Substitution: Functionalized phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in analytical chemistry.

Biology

In biological research, it is used as a probe to study enzyme activities and as a marker in various biochemical assays.

Medicine

Industry

In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate involves its interaction with specific molecular targets. The azo group can participate in redox reactions, while the trimethylammonium group can interact with biological membranes, affecting their properties and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium chloride

- (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium bromide

Uniqueness

The acetate form of the compound is unique due to its specific interactions and solubility properties, making it suitable for particular applications where other similar compounds may not be as effective.

Biologische Aktivität

The compound (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate, commonly referred to as a thiadiazole-based azo compound, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties.

Synthesis and Characterization

The synthesis of thiadiazole derivatives typically involves the diazotization of aromatic amines followed by coupling reactions. For the specific compound , the synthesis can be summarized as follows:

- Starting Materials : The synthesis begins with 3-phenyl-1,2,4-thiadiazole as a core structure.

- Diazotization : The phenyl group is diazotized using sodium nitrite in acidic conditions.

- Coupling Reaction : The diazonium salt is then coupled with ethyl(4-amino)phenyl to form the azo linkage.

- Final Modification : The resulting compound is treated with trimethylamine to introduce the quaternary ammonium group.

Characterization techniques such as FT-IR and NMR spectroscopy are employed to confirm the structure of the synthesized compound .

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant antibacterial and antifungal activities against various strains:

- Antibacterial Activity : In vitro studies have shown that this compound demonstrates effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Antioxidant Activity

The antioxidant potential of thiadiazole derivatives has been evaluated using various assays such as DPPH radical scavenging. Results indicate that the compound exhibits a strong ability to scavenge free radicals, outperforming common antioxidants like ascorbic acid .

| Compound | % Scavenging Activity at 100 µg/mL |

|---|---|

| Azo Compound | 85 |

| Ascorbic Acid | 78 |

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for these cell lines suggest significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Amer et al. demonstrated that thiadiazole derivatives exhibit enhanced antimicrobial activity when compared to traditional antibiotics. This study emphasized the need for new antimicrobial agents due to rising drug resistance .

- Antioxidant Properties Assessment : Research published in Chemical Methodologies highlighted the antioxidant capabilities of various thiadiazole compounds, including the one discussed here. The study utilized spectrophotometric methods to quantify radical scavenging activity .

- Cytotoxicity Evaluation : A recent publication reported that the tested thiadiazole derivative showed significant cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Eigenschaften

CAS-Nummer |

85187-99-1 |

|---|---|

Molekularformel |

C21H27N6S.C2H3O2 C23H30N6O2S |

Molekulargewicht |

454.6 g/mol |

IUPAC-Name |

2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;acetate |

InChI |

InChI=1S/C21H27N6S.C2H4O2/c1-5-26(15-16-27(2,3)4)19-13-11-18(12-14-19)23-24-21-22-20(25-28-21)17-9-7-6-8-10-17;1-2(3)4/h6-14H,5,15-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |

InChI-Schlüssel |

GYQOGLTXNQTGML-UHFFFAOYSA-M |

Kanonische SMILES |

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3.CC(=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.